N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c28-20(13-27-22(29)14-7-1-2-8-15(14)23(27)30)24-17-10-4-3-9-16(17)21-25-18-11-5-6-12-19(18)26-21/h1-12H,13H2,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBBYHGENDYDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Ring Formation
The benzimidazole nucleus is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For the target compound, 2-aminobenzoic acid or 2-nitrobenzaldehyde serves as the aryl precursor:
Acid-Catalyzed Cyclization :
Microwave-Assisted Synthesis :
Analytical Data :
- FT-IR : 1615 cm⁻¹ (C=N stretch), 3055 cm⁻¹ (aromatic C-H).
- ¹H NMR (DMSO-d₆) : δ 7.20–8.09 (m, aromatic H), 13.40 (s, NH).
Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetyl Chloride
Glycine-Phthalic Anhydride Condensation
- Step G1 :
- Step G2 :
Characterization :
Amide Coupling to Assemble the Target Compound
Schotten-Baumann Reaction
Reactants :
- 2-(1H-Benzo[d]imidazol-2-yl)phenylamine (1 equiv).
- 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride (1.2 equiv).
Conditions :
Workup :
Carbodiimide-Mediated Coupling
Reactants :
- 2-(1H-Benzo[d]imidazol-2-yl)phenylamine.
- 2-(1,3-Dioxoisoindolin-2-yl)acetic acid.
Conditions :
Yield : 75% (superior to Schotten-Baumann).
Alternative Route: One-Pot Tandem Synthesis
Simultaneous Benzimidazole and Amide Formation
Reactants :
- 2-Nitrobenzaldehyde.
- o-Phenylenediamine.
- 2-(1,3-Dioxoisoindolin-2-yl)acetic acid.
Conditions :
Yield : 55% (lower due to competing side reactions).
Optimization and Challenges
Microwave vs. Conventional Heating
Solvent Effects
Purification Challenges
- Column Chromatography : Required for separating regioisomers in benzimidazole synthesis.
- Recrystallization : Ethanol/water mixtures yield pure acetamide derivatives (m.p. 142–143°C).
Spectroscopic Characterization
FT-IR Analysis
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 68 | 12 h | Low | Moderate |
| Carbodiimide-Mediated | 75 | 24 h | High | High |
| One-Pot Tandem | 55 | 8 h | Medium | Low |
Key Findings :
- Carbodiimide-mediated coupling offers the highest yield but requires expensive reagents.
- Microwave-assisted steps significantly enhance efficiency for isoindolinone intermediates.
Industrial and Environmental Considerations
Waste Management
Green Chemistry Metrics
- Atom Economy : 82% for carbodiimide route vs. 65% for Schotten-Baumann.
- E-Factor : 1.2 (microwave synthesis) vs. 3.8 (conventional).
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups in the isoindolinone moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce isoindolin-2-ylmethanol derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the benzimidazole moiety exhibit significant anticancer properties. N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been studied for its potential to inhibit tumor growth. A study demonstrated that derivatives of benzimidazole could induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Benzimidazole derivatives have been reported to possess activity against various bacterial strains and fungi. This is attributed to their ability to disrupt microbial cell membranes and inhibit vital enzymatic processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications at different positions of the benzimidazole and isoindoline rings can enhance biological activity and selectivity .
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, including the formation of C–N bonds and cyclization reactions. A notable method includes using aromatic aldehydes and o-phenylenediamine under mild conditions to yield high purity products . The following table summarizes various synthetic routes and yields:
| Synthetic Route | Key Reagents | Yield (%) |
|---|---|---|
| Route A | DMF/Sulfur | 85 |
| Route B | Ethanol | 75 |
| Route C | Dioxane | 80 |
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was assessed against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations lower than those required for many traditional antibiotics, suggesting a promising alternative for treating resistant infections .
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide would depend on its specific biological target. Generally, compounds with benzimidazole and isoindolinone structures can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.
Isoindolinone derivatives: Known for their anti-inflammatory and neuroprotective properties.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is unique due to the combination of both benzimidazole and isoindolinone moieties in a single molecule, which may confer a unique spectrum of biological activities and chemical reactivity.
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that integrates a benzimidazole moiety with a dioxoisoindoline structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features two significant structural components: the benzo[d]imidazole and the 1,3-dioxoisoindoline . The synthesis typically involves multi-step organic reactions, including the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with appropriate acyl chlorides or isocyanates under basic conditions. This method allows for the introduction of functional groups that may enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For instance, a series of novel 1H-benzimidazoles were evaluated for their ability to inhibit human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and repair. Compounds exhibiting strong binding affinities to DNA showed significant growth inhibition in various cancer cell lines, with IC50 values ranging from 0.16 to 3.6 μM . Specifically, derivatives similar to this compound demonstrated G2/M phase cell cycle arrest, indicating their potential as chemotherapeutic agents.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been explored extensively. Research indicates that these compounds exhibit activity against a variety of pathogens, including bacteria and fungi. The incorporation of the dioxoisoindoline structure may enhance this activity by influencing the compound's interaction with microbial targets .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : The benzimidazole moiety is known for its ability to intercalate into DNA, disrupting normal function and leading to apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair, such as topoisomerases, thereby enhancing its anticancer efficacy .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide | Lacks dioxoisoindoline | Moderate anticancer activity |
| (1H-benzo[d]imidazol-2-yl)(phenyl)methanol | Contains hydroxyl group | Lower bioactivity compared to acetamide derivatives |
| N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide | Sulfamoyl group enhances solubility | Stronger anticancer properties due to improved pharmacokinetics |
Study 1: Anticancer Evaluation
In a comprehensive study conducted at the National Cancer Institute (NCI), several benzimidazole derivatives were screened against a panel of 60 human cancer cell lines. Among them, compounds with structural similarities to this compound demonstrated significant growth inhibition (GI50 values as low as 0.16 μM), suggesting strong anticancer potential .
Study 2: Antimicrobial Assessment
Another study evaluated various benzimidazole derivatives for their antimicrobial efficacy against resistant strains of bacteria. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency, with some derivatives achieving MIC values below 10 μg/mL against Gram-positive bacteria .
Q & A
Q. What are the standard synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide?
The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and substitution. A common approach involves refluxing precursors like benzoimidazole derivatives with 1,3-dioxoisoindoline-containing reagents in glacial acetic acid, monitored by TLC for completion. For example, analogous syntheses use N-arylmaleimide and thiourea derivatives under reflux (2–4 hours), followed by recrystallization from solvents like methanol or ethanol to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the integration of aromatic protons and acetamide/benzimidazole moieties.
- FT-IR to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for dioxoisoindolin and acetamide).
- HPLC (>95% purity assessment) and mass spectrometry (HRMS for molecular ion validation) .
Q. What in vitro assays are used to screen its biological activity?
Standard assays include:
- Anti-inflammatory activity : Inhibition of COX-1/COX-2 enzymes via ELISA, with IC₅₀ calculations.
- Antimicrobial activity : Agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst use : Base catalysts like triethylamine improve cyclization efficiency.
- Temperature control : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions. Comparative studies show glacial acetic acid increases yields by 15–20% versus non-acidic solvents .
Q. How do structural modifications influence biological activity?
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance anti-inflammatory activity by 30–40% compared to electron-donating groups (e.g., -OCH₃).
- Heterocycle variation : Replacing benzimidazole with imidazolidinone reduces cytotoxicity but lowers potency .
Q. What computational methods predict target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with targets like TNF-α or EGFR.
- MD simulations : GROMACS for stability analysis of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns indicates stable binding) .
Q. How should contradictory biological data be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC₅₀ consistency.
- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions.
- Metabolic stability tests : Liver microsome assays (human/rat) to rule out rapid degradation .
Q. What strategies validate synthetic intermediates with complex spectra?
- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions.
- X-ray crystallography : Confirms spatial arrangement of dioxoisoindolin and benzimidazole groups (e.g., dihedral angles < 10° indicate planarity) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Glacial acetic acid, reflux (100°C, 4 h) | 65–75 | |
| Substitution | Aniline, 100°C, 4 h | 70–80 | |
| Purification | Recrystallization (methanol) | >95 purity |
Q. Table 2: Biological Activity Trends
| Modification Site | Activity Change (vs. Parent Compound) | Assay Type | Reference |
|---|---|---|---|
| Phenyl (-NO₂) | COX-2 inhibition ↑ 35% | In vitro | |
| Benzimidazole → Imidazole | Cytotoxicity ↓ 50%, potency ↓ 20% | Cell-based |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
